molecular formula C5H11NOS B14368641 Methyl 3-sulfanylbutanimidate CAS No. 93129-29-4

Methyl 3-sulfanylbutanimidate

Cat. No.: B14368641
CAS No.: 93129-29-4
M. Wt: 133.21 g/mol
InChI Key: ZTIPRKDADZKXFQ-UHFFFAOYSA-N
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Description

Methyl 3-sulfanylbutanimidate is a sulfur-containing methyl ester derivative characterized by a sulfanyl (-SH) functional group attached to the butanimidate backbone. This compound is of interest in organic synthesis and materials science due to the reactivity of the sulfanyl group, which enables participation in thiol-ene click chemistry, nucleophilic substitutions, and coordination with metal ions.

Properties

CAS No.

93129-29-4

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

methyl 3-sulfanylbutanimidate

InChI

InChI=1S/C5H11NOS/c1-4(8)3-5(6)7-2/h4,6,8H,3H2,1-2H3

InChI Key

ZTIPRKDADZKXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=N)OC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfanylbutanimidate typically involves the reaction of a butanimidate precursor with a thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where a halogenated butanimidate reacts with a thiol compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfanylbutanimidate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted butanimidates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-sulfanylbutanimidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-sulfanylbutanimidate involves its interaction with molecular targets through the sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights properties of related methyl esters and sulfur-bearing compounds, enabling indirect comparisons. Below is an analysis based on structural analogs and available data:

Structural and Functional Group Comparisons

  • Methyl Salicylate (): A methyl ester of salicylic acid, known for its volatility and use in atmospheric studies. Unlike Methyl 3-sulfanylbutanimidate, it lacks a sulfur atom but shares ester functionality. Its boiling point (~223°C) and solubility in organic solvents (e.g., ethanol, ether) are influenced by the aromatic hydroxyl group .
  • Methyl 2-Benzoylamino-3-Oxobutanoate (): This compound features an oxo group instead of a sulfanyl group. The oxo group reduces nucleophilicity compared to the -SH group in this compound, altering reactivity in condensation reactions (e.g., with aromatic amines under reflux) .

Physicochemical Properties

While direct data for this compound are absent, the following inferences can be made:

  • Volatility: Sulfur-containing compounds often exhibit lower volatility than oxygen analogs due to higher molecular weight and intermolecular interactions. For instance, methyl salicylate (MW: 152.15 g/mol) is volatile enough for gas-phase studies , whereas this compound (MW likely >160 g/mol) may have reduced volatility.
  • Solubility: The -SH group enhances water solubility via hydrogen bonding compared to non-polar esters like methyl benzoate. However, methyl salicylate’s solubility in water remains low (0.07 g/100 mL at 20°C) , suggesting this compound may still favor organic solvents.

Data Table: Inferred Properties of this compound vs. Analogs

Property This compound (Inferred) Methyl Salicylate Methyl 2-Benzoylamino-3-Oxobutanoate
Molecular Weight (g/mol) ~165–175 152.15 235
Boiling Point (°C) 190–210 223 Decomposes upon heating
Solubility in Water Low 0.07 g/100 mL Insoluble
Key Functional Groups -SH, ester Ester, phenolic -OH Oxo, benzoylamino, ester

Research Findings and Limitations

  • Synthesis: this compound’s preparation likely involves thiolation of butanimidate precursors, contrasting with the PTSA-catalyzed condensation used for Methyl 2-benzoylamino-3-oxobutanoate .
  • Stability : Sulfur’s susceptibility to oxidation may limit its storage conditions compared to oxygenated esters.
  • Gaps in Evidence : The provided materials lack direct data on this compound, necessitating reliance on structural analogs. Further experimental studies are required to validate inferred properties.

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